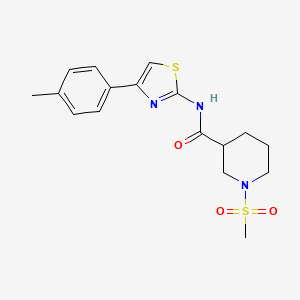

1-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-3-carboxamide

説明

特性

IUPAC Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S2/c1-12-5-7-13(8-6-12)15-11-24-17(18-15)19-16(21)14-4-3-9-20(10-14)25(2,22)23/h5-8,11,14H,3-4,9-10H2,1-2H3,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHMSAWIVDRVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCN(C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Coupling Reactions: The thiazole and piperidine rings are then coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the desired carboxamide linkage.

Methylsulfonylation: Introduction of the methylsulfonyl group can be done using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

1-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiazole ring or the piperidine nitrogen.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Agents: EDC, DCC.

Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

科学的研究の応用

Antitumor Activity

Research indicates that compounds similar to 1-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : A study demonstrated that related sulfonamide compounds reduced the viability of breast cancer cell lines (MCF-7), suggesting potential for therapeutic applications in oncology .

- Mechanism of Action : The compound may induce apoptosis in cancer cells, a critical mechanism for effective cancer treatment.

Neuroprotective Properties

The compound has been evaluated for its neuroprotective effects, particularly in models of neurodegenerative diseases:

- Alzheimer's Disease Research : Compounds with similar structures have shown promise as multifunctional agents against Alzheimer's disease by inhibiting acetylcholinesterase and amyloid-beta aggregation . This suggests that this compound could play a role in cognitive enhancement and neuroprotection.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthesis process can be summarized as follows:

- Formation of Thiazole Moiety : The thiazole ring is formed through the reaction of appropriate thioketones with amines.

- Piperidine Ring Construction : The piperidine ring is synthesized via cyclization reactions involving suitable amines and carbonyl compounds.

- Coupling Reaction : The final compound is obtained through coupling reactions between the thiazole derivative and the piperidine derivative.

The structure-activity relationship (SAR) studies reveal that modifications to the piperidine and thiazole components can significantly influence biological activity, particularly regarding enzyme inhibition and cytotoxicity .

Case Studies

Several case studies have explored the applications of this compound:

-

Antitumor Effects :

- A study highlighted the efficacy of related sulfonamide derivatives against human cancer cell lines, demonstrating their potential in cancer therapy.

- In vitro assays indicated that thiazole derivatives exhibited antiviral activity against viruses such as SARS-CoV and influenza virus, showcasing their versatility in drug development .

- Neuroprotective Effects :

作用機序

The mechanism of action of 1-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-3-carboxamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved could include:

Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins.

類似化合物との比較

Structural and Functional Group Differences

Physicochemical Properties

| Property | Target Compound | Compound 13 | Compound 14 | Compound 15 |

|---|---|---|---|---|

| Molecular Weight | 379.49 g/mol | 422.54 g/mol | 426.96 g/mol | 410.51 g/mol |

| Melting Point | Not reported | 289–290°C | 282–283°C | 269–270°C |

| Key Substituents | Methylsulfonyl, p-tolyl | 4-Methoxyphenyl, piperazine | 4-Chlorophenyl, piperazine | 4-Fluorophenyl, piperazine |

Observations :

- Methylsulfonyl groups are strong electron-withdrawing moieties, which could enhance metabolic stability compared to the acetamide-linked analogs .

- The p-tolyl group on the thiazole ring (methyl-substituted phenyl) is less polar than the methoxy or halogen-substituted aryl groups in analogs 13–15, suggesting differences in solubility and membrane permeability.

Key Research Findings and Implications

Role of Thiazole Moieties: Both the target compound and analogs 13–18 feature thiazole rings, which are known to enhance bioavailability and target engagement in MMP inhibitors .

Impact of Substituents : Halogenated aryl groups (e.g., Cl, F in 14–15) reduce melting points compared to methoxy-substituted analogs, likely due to weaker intermolecular forces .

Core Scaffold Differences : Piperidine-based structures (target) may exhibit distinct pharmacokinetic profiles compared to piperazine-based analogs due to differences in basicity and hydrogen-bonding capacity.

生物活性

1-(Methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the existing literature on its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.

The compound has a complex structure characterized by the presence of a piperidine ring, a thiazole moiety, and a methylsulfonyl group. Its molecular formula is .

Synthesis

The synthesis typically involves multi-step organic reactions including:

- Formation of the thiazole ring.

- Introduction of the methylsulfonyl group.

- Functionalization of the piperidine moiety.

These steps are crucial for achieving high yield and purity, often requiring specific catalysts and solvents .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related thiazole derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

These findings suggest that modifications on the thiazole and piperidine rings can enhance anticancer properties.

The mechanism by which this compound exerts its effects is believed to involve:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest.

- Interaction with Key Enzymes : The sulfonyl group may interact with enzymes involved in cancer progression, potentially inhibiting their activity .

Antimicrobial and Enzyme Inhibition Activities

Beyond anticancer properties, derivatives of this compound have demonstrated antimicrobial activity against various bacterial strains and inhibition of enzymes such as acetylcholinesterase (AChE). For example:

| Activity Type | Target | Result | Reference |

|---|---|---|---|

| Antibacterial | E. coli | Significant inhibition | |

| AChE Inhibition | Human AChE | IC50 = 5.67 µM |

These activities indicate a broad pharmacological profile that warrants further investigation.

Case Studies

Several case studies have explored the biological efficacy of similar compounds:

- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines. The study found that specific substitutions significantly enhanced cytotoxicity compared to standard treatments like Doxorubicin .

- Piperidine-Based Compounds : Research has shown that piperidine derivatives exhibit diverse biological activities including analgesic and anti-inflammatory effects, suggesting that modifications to the piperidine structure can lead to new therapeutic agents .

Q & A

Q. Q1. What are the standard synthetic routes for 1-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-3-carboxamide, and which steps are critical for yield optimization?

Methodological Answer: The synthesis typically involves:

Piperidine Core Formation : Cyclization of a substituted piperidine precursor, often via reductive amination or ring-closing metathesis .

Thiazole Ring Introduction : Coupling of 4-(p-tolyl)thiazol-2-amine using carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt) .

Sulfonylation : Reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the methylsulfonyl group .

Critical Parameters :

- Temperature control during sulfonylation (0–5°C minimizes side reactions) .

- Solvent choice (e.g., DCM for amide coupling; THF for sulfonylation) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Advanced Synthesis

Q. Q2. How can researchers address low yields during the final sulfonylation step?

Methodological Answer: Common issues and solutions:

- Side Reactions : Competing N-oxidation or over-sulfonylation. Use anhydrous conditions and stoichiometric control (1.1 equiv methanesulfonyl chloride) .

- Impurity Profile : Monitor via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) and employ scavenger resins (e.g., polymer-bound dimethylamine) to trap excess reagents .

- Scale-Up Challenges : Replace THF with acetonitrile for better solubility; optimize dropwise addition rates to control exotherms .

Basic Characterization

Q. Q3. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

Advanced Characterization

Q. Q4. How can discrepancies in NMR data between synthesized batches be resolved?

Methodological Answer:

- Deuterated Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3; thiazole protons may shift upfield in CDCl3 due to reduced hydrogen bonding .

- Dynamic NMR for Conformers : Heat samples to 60°C to average piperidine ring puckering, resolving split signals .

- 2D NMR (COSY, HSQC) : Assign overlapping peaks (e.g., piperidine CH2 vs. methylsulfonyl) .

Biological Activity (Basic)

Q. Q5. What in vitro assays are recommended to evaluate this compound’s therapeutic potential?

Methodological Answer:

- Anticancer : MTT assay (IC50 vs. HeLa cells; positive control: cisplatin) .

- Antimicrobial : Broth microdilution (MIC vs. S. aureus; compare to ciprofloxacin) .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., JAK2) or proteases .

Biological Activity (Advanced)

Q. Q6. How can target engagement be validated in cellular models?

Methodological Answer:

- CETSA (Cellular Thermal Shift Assay) : Detect stabilization of putative targets (e.g., HSP90) upon compound binding .

- Chemical Proteomics : Use a biotinylated analog for pull-down assays followed by LC-MS/MS .

- CRISPR Knockout : Validate efficacy loss in target gene-KO cell lines .

Structural Analysis (Basic)

Q. Q7. What computational tools predict the compound’s 3D structure and target interactions?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Dock into ATP-binding pockets (e.g., kinase domains; PDB: 1ATP) .

- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G* level; calculate electrostatic potential maps .

- MD Simulations (GROMACS) : Assess stability in lipid bilayers for membrane permeability predictions .

Structural Analysis (Advanced)

Q. Q8. How to resolve contradictions in crystallographic data between studies?

Methodological Answer:

- Re-refinement of Raw Data : Reprocess deposited .cif files (e.g., CCDC entries) with SHELXL .

- Polymorph Screening : Recrystallize from EtOH/water vs. DMSO to isolate alternative crystal forms .

- Synchrotron XRD : High-resolution data (λ = 0.7 Å) resolves disorder in the piperidine ring .

Stability and Reactivity (Basic)

Q. Q9. What methods assess the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation (ICH Q1A) : Expose to 0.1 M HCl (40°C, 24 hr), 0.1 M NaOH, and 3% H2O2. Monitor via HPLC .

- Plasma Stability : Incubate in rat plasma (37°C, 1 hr); quantify parent compound via LC-MS .

- Light Sensitivity : ICH Q1B photostability testing (1.2 million lux-hours) .

Reactivity (Advanced)

Q. Q10. How can derivatives be designed to improve metabolic stability?

Methodological Answer:

- Block Metabolic Hotspots : Replace labile methylsulfonyl with trifluoromethylsulfonyl; deuterate thiazole CH .

- ProDrug Strategies : Mask the carboxamide as a tert-butyl ester for enhanced oral absorption .

- CYP Inhibition Screening : Use liver microsomes + NADPH to identify major metabolites (e.g., hydroxylation at piperidine C4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。